2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile
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Overview
Description
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile is a chemical compound with the molecular formula C14H11N3S It is known for its unique structure, which includes a pyrimidine ring substituted with a phenylethenyl group and a sulfanyl acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile typically involves the reaction of 4-(2-phenylethenyl)pyrimidine-2-thiol with chloroacetonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon of the chloroacetonitrile, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenylethenyl group.
Scientific Research Applications
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenylethenyl)pyrimidine-2-thiol: A precursor in the synthesis of the target compound.
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfinyl}acetonitrile: An oxidized derivative.
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfonyl}acetonitrile: Another oxidized derivative.
Uniqueness
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile is unique due to its combination of a pyrimidine ring, phenylethenyl group, and sulfanyl acetonitrile moiety
Properties
Molecular Formula |
C14H11N3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-[4-(2-phenylethenyl)pyrimidin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H11N3S/c15-9-11-18-14-16-10-8-13(17-14)7-6-12-4-2-1-3-5-12/h1-8,10H,11H2 |
InChI Key |
WYLMOHICHVYEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N |
Origin of Product |
United States |
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